molecular formula C14H9FI2O2 B7784351 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde

4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No.: B7784351
M. Wt: 482.03 g/mol
InChI Key: TVHZRVFOWFHKQP-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is a polyhalogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a 4-fluorobenzyl ether group at the para position and iodine atoms at the 3- and 5-positions. The compound’s structure combines electron-withdrawing substituents (iodine, fluorine) and an aldehyde functional group, rendering it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and materials science applications .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FI2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZRVFOWFHKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and 3,5-diiodobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Procedure: The 4-fluorobenzyl alcohol is reacted with 3,5-diiodobenzaldehyde in the presence of the base and solvent to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzoic acid.

    Reduction: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and apoptosis induction in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)

  • Structure : Differs in substitution pattern, featuring dual 4-fluorobenzyl ether groups at the 3- and 4-positions of benzaldehyde, without iodine substituents.
  • Synthesis : Synthesized via nucleophilic aromatic substitution using 1-(bromomethyl)-4-fluorobenzene and K₂CO₃ in acetonitrile at 80°C for 16 hours, yielding 72.8% .
  • Electronic Profile: Dual electron-withdrawing fluorobenzyl groups may enhance electrophilicity at the aldehyde compared to the diiodo derivative.

2-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS 311794-01-1)

  • Structure: Shares the 3,5-diiodo substitution but replaces the 4-fluorobenzyl group with a non-fluorinated benzyl ether.
  • Functional Impact: Lipophilicity: Fluorine absence reduces overall polarity compared to the target compound.

4-Chloro-3-nitrobenzaldehyde (CAS 330977-92-9)

  • Structure : Features chloro and nitro substituents instead of iodine and fluorobenzyl groups.
  • Reactivity :
    • Electrophilicity : Nitro group strongly activates the aldehyde for nucleophilic attack, contrasting with the iodine/fluorine-mediated deactivation in the target compound.
    • Applications : Commonly used in explosive precursors or dyes, diverging from medicinal applications typical of iodinated benzaldehydes .

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 326905-44-6)

  • Structure : Substitutes diiodo positions with ethoxy and dichlorobenzyl groups.
  • Steric and Electronic Profile: Steric Effects: Ethoxy and dichlorobenzyl groups introduce moderate bulk, less pronounced than iodine. Bioactivity: Dichlorobenzyl derivatives are prevalent in antimicrobial agents, suggesting divergent biological roles compared to iodinated analogs .

Comparative Data Table

Compound Name Substituents Key Reactivity Features Yield (Synthesis) Applications
4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde 4-Fluorobenzyloxy, 3,5-diiodo High steric hindrance, halogen bonding Not reported Medicinal chemistry, materials
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde 3,4-Bis(4-fluorobenzyloxy) Enhanced electrophilicity 72.8% Ligand synthesis, catalysis
2-(Benzyloxy)-3,5-diiodobenzaldehyde Benzyloxy, 3,5-diiodo Moderate lipophilicity Not reported Photodynamic therapy
4-Chloro-3-nitrobenzaldehyde 4-Chloro, 3-nitro High electrophilicity Not reported Explosives, dyes
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 2,4-Dichlorobenzyloxy, 3-ethoxy Antimicrobial potential Not reported Antibacterial agents

Research Findings and Implications

  • Synthetic Challenges: The diiodo substitution in the target compound complicates purification and reduces yields compared to non-halogenated analogs (e.g., B1 at 72.8% yield) .
  • Biological Relevance : Iodine’s heavy atom effect may enhance radiocontrast properties or modulate pharmacokinetics in drug candidates, contrasting with chloro/nitro derivatives’ roles in antimicrobials .
  • Electronic Tuning : Fluorine and iodine synergistically deactivate the aromatic ring, directing electrophilic substitution to specific positions, a feature exploited in regioselective syntheses .

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